molecular formula C16H19NO5S B14179412 2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 923573-98-2

2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14179412
CAS No.: 923573-98-2
M. Wt: 337.4 g/mol
InChI Key: KMJPBHGZBPWWDW-UHFFFAOYSA-N
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Description

2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindole core and an oct-7-ene-1-sulfonyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative.

    Introduction of Oct-7-ene-1-sulfonyl Group: The oct-7-ene-1-sulfonyl group is introduced via a sulfonylation reaction. This step often requires the use of sulfonyl chlorides and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. Additionally, industrial processes may employ continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an aprotic solvent like dichloromethane.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of sulfonamide or thiol derivatives.

Scientific Research Applications

2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biochemical pathways, resulting in various biological effects. The isoindole core may also interact with cellular receptors or DNA, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione: shares similarities with other sulfonylated isoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

CAS No.

923573-98-2

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) oct-7-ene-1-sulfonate

InChI

InChI=1S/C16H19NO5S/c1-2-3-4-5-6-9-12-23(20,21)22-17-15(18)13-10-7-8-11-14(13)16(17)19/h2,7-8,10-11H,1,3-6,9,12H2

InChI Key

KMJPBHGZBPWWDW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCS(=O)(=O)ON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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